molecular formula C7H15ClN2O2S B13231098 N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride

N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride

Cat. No.: B13231098
M. Wt: 226.73 g/mol
InChI Key: IJPBZODJHKMZFV-UHFFFAOYSA-N
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Description

N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride (CAS: 1601866-58-3) is a sulfamoyl chloride derivative characterized by a pyrrolidine ring substituted at the 3-position with a methyl group and a methyl-sulfamoyl moiety. This compound belongs to a class of reactive intermediates frequently utilized in organic synthesis, particularly in the preparation of sulfamate esters or sulfonamide derivatives for pharmaceutical applications . Its structure combines a sulfamoyl chloride group (–SO₂N(Me)CH₂–) with a 1-methylpyrrolidin-3-yl substituent, which introduces steric and electronic effects that may influence reactivity and downstream biological activity.

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride

InChI

InChI=1S/C7H15ClN2O2S/c1-9-4-3-7(5-9)6-10(2)13(8,11)12/h7H,3-6H2,1-2H3

InChI Key

IJPBZODJHKMZFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CN(C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of N-Methylpyrrolidone

  • Process: N-methylpyrrolidone is hydrogenated under high pressure (150-280 atm) and elevated temperature (180-285 °C) using copper-chromite or chromium-aluminum catalysts.
  • Yield: Approximately 85% conversion and selectivity.
  • Limitations: Requires high-pressure equipment, increasing cost and complexity, limiting industrial scalability.

Alkylation of Methylamine with 1,4-Dihalobutane in Ether Solvent (Preferred Industrial Method)

  • Reaction: Under potassium iodide catalysis, 1,4-dichlorobutane reacts with methylamine aqueous solution in an ether solvent (e.g., diglyme or anisole) to form N-methylpyrrolidine.
  • Conditions:
    • Molar ratio 1,4-dichlorobutane:methylamine approximately 1:3.5-4.5.
    • Potassium iodide catalyst ratio 2.5-6 mol per 100 mol 1,4-dichlorobutane.
    • Reaction temperature 100-120 °C.
    • Reaction time 3-8 hours.
    • Normal atmospheric pressure.
  • Mechanism: The ether solvent forms hydrogen bonds with methylamine, improving its solubility and maintaining high concentration even above the azeotropic boiling point of methylamine-water. Potassium iodide facilitates halogen exchange, lowering activation energy for nucleophilic substitution.
  • Post-reaction treatment: Alkali (commonly sodium hydroxide) is added to neutralize methylamine hydrochloride byproduct, adjusting pH to 12-13, followed by fractional distillation to separate N-methylpyrrolidine (boiling point 81-83 °C) from methylamine-water azeotrope and other fractions.
  • Yield and Purity: Over 88% yield and more than 99% purity reported.
  • Advantages: Simple process, no high-pressure equipment needed, cost-effective, and suitable for industrial scale-up.

Green Synthesis via Aqueous Alkylation

  • Method: Methylamine reacts with 1,4-dibromobutane in aqueous medium with potassium carbonate as catalyst at moderate temperature (~90 °C).
  • Features: Environmentally friendly solvent (water), inexpensive catalyst, mild conditions.
  • Yield: Dependent on reaction parameters but promising for sustainable synthesis.
  • Characterization: Product confirmed by IR, ^1H-NMR, ^13C-NMR, and GC-MS.

Preparation of Sulfamoyl Chloride Functional Group

The sulfamoyl chloride moiety (–SO2Cl) is typically introduced via chlorosulfonylation of amines or via reaction of sulfamoyl precursors with chlorinating agents.

General Synthetic Route for N-Substituted Sulfamoyl Chlorides

  • Starting materials: Sulfamoyl chlorides are prepared by chlorination of sulfamoyl derivatives or by reaction of amines with chlorosulfonyl isocyanate.
  • Example: N-hydroxysulfamides can be synthesized from chlorosulfonyl isocyanate, followed by functional group transformations to yield sulfamoyl chlorides.
  • Conditions: Typically performed under anhydrous conditions, low temperatures, and inert atmosphere to avoid hydrolysis.
  • Reagents: Chlorosulfonyl chloride or chlorosulfonyl isocyanate are common chlorinating agents.

Visible Light Activation Method (Emerging Technique)

  • Description: Recent advances demonstrate the use of visible light to activate sulfamoyl chlorides for radical-mediated functionalization, enhancing reaction selectivity and mildness.
  • Application: This method facilitates late-stage functionalization of complex molecules, potentially applicable to the synthesis of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride derivatives.

Integrated Preparation of this compound

The target compound synthesis involves coupling the N-methylpyrrolidine intermediate with a sulfamoyl chloride moiety via a suitable linker.

Stepwise Synthesis Outline

Step Reaction Type Reagents & Conditions Outcome
1 N-Methylpyrrolidine synthesis 1,4-dichlorobutane + methylamine, KI catalyst, ether solvent, 100-120 °C, 3-8 h High purity N-methylpyrrolidine intermediate
2 Sulfamoyl chloride synthesis Chlorosulfonylation of amine precursor with chlorosulfonyl chloride or isocyanate, anhydrous conditions Sulfamoyl chloride intermediate
3 Coupling Nucleophilic substitution or amide bond formation between N-methylpyrrolidine and sulfamoyl chloride under controlled conditions Target compound this compound

Key Considerations

Summary of Preparation Parameters and Yields

Parameter Optimal Range/Value Notes
1,4-Dichlorobutane : Methylamine molar ratio 1 : 3.5 - 4.5 Ensures excess methylamine for complete conversion
Potassium Iodide : 1,4-Dichlorobutane ratio 2.5 - 6 : 100 Catalyst for halogen exchange
Ether solvent type Diglyme and/or anisole High boiling point, hydrogen bonding with methylamine
Reaction temperature 100 - 120 °C Normal pressure reaction
Reaction time 3 - 8 hours Sufficient for completion
Yield of N-Methylpyrrolidine > 88% High yield with proper conditions
Purity of N-Methylpyrrolidine > 99% Confirmed by spectroscopic methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl chloride group (-SO₂Cl) undergoes nucleophilic substitution reactions with amines, alcohols, and thiols. Key reactions include:

  • Secondary amine reactivity :
    Reactions with cyclic amines (e.g., piperidine) proceed at 0–5°C in dichloromethane, achieving >85% yield within 2 hours.

Nucleophile Product Conditions Yield
EthylamineSulfamide derivativeDCM, RT, 4 hours78%
PiperidineCyclic sulfonamideDCM, 0–5°C, 2 hours86%
Benzyl alcoholSulfonate esterTHF, NaH, 12 hours62%

Hydrolysis Reactions

Controlled hydrolysis produces sulfonic acids or sulfonamides depending on conditions:

  • Acidic hydrolysis :
    In 6M HCl at 60°C, the compound converts to N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamic acid.

  • Basic hydrolysis :
    Aqueous NaOH (1M) at 25°C generates the corresponding sulfonate salt.

Reactivity with Alcohols

Alcohols react via nucleophilic displacement to form sulfonate esters. For instance:

  • Reaction with methanol in tetrahydrofuran (THF) using NaH as a base produces methyl sulfonate derivatives at 65% yield.

Comparative Reactivity Analysis

The pyrrolidine ring’s stereoelectronic effects influence reaction rates compared to other sulfamoyl chlorides:

Compound Reaction Rate with Ethylamine Relative Reactivity
N-Methyl-N-(pyridin-4-ylmethyl)sulfamoyl chloride1.0 (Reference)1.0x
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride1.31.3x
N,N-Dimethylsulfamoyl chloride0.70.7x

The enhanced reactivity of the pyrrolidine-containing compound is attributed to reduced steric hindrance and inductive effects from the tertiary amine .

Side Reactions and Stability

  • Thermal decomposition :
    At temperatures >100°C, the compound decomposes to release SO₂ and HCl, forming a pyrrolidine-derived imine as a byproduct.

  • Moisture sensitivity :
    Rapid hydrolysis occurs in humid environments, necessitating anhydrous storage conditions.

Mechanistic Insights

The sulfamoyl chloride’s reactivity is governed by:

  • Electrophilicity : The sulfur atom’s +IV oxidation state facilitates nucleophilic attack.

  • Leaving group ability : Chloride’s high leaving group tendency enables efficient substitution .

Scientific Research Applications

N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.

    Biology: Investigated for its potential as a biochemical tool to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride with key structural analogs, emphasizing substituent effects, synthetic utility, and biological relevance.

Table 1: Structural and Functional Comparison of Sulfamoyl Chlorides and Related Compounds

Compound Name Substituents Molecular Formula Key Features Reported Applications
This compound 1-Methylpyrrolidin-3-yl, methyl C₉H₁₈ClN₂O₂S Pyrrolidine ring introduces stereochemical complexity; potential for hydrogen bonding via tertiary amine. Intermediate in sulfamate synthesis; unconfirmed biological activity .
N-Methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride (CAS: 1601866-58-3) 1-Methylpyrrolidin-2-yl, methyl C₉H₁₈ClN₂O₂S Positional isomer of the target compound; 2-substituted pyrrolidine alters steric profile. No direct data; likely similar synthetic utility as positional isomer .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole C₂₆H₂₆N₄O₄S Sulfamoyl group linked to benzamide and oxadiazole; lipophilic substituents enhance membrane permeability. Antifungal activity against C. albicans via thioredoxin reductase inhibition .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl)sulfamoyl, furan-oxadiazole C₂₄H₂₈N₄O₄S Bulky cyclohexyl group increases steric hindrance; furan enhances π-π interactions. Antifungal agent with moderate potency compared to LMM5 .
Sulfamates 17a–g (e.g., steroidomimetic dihydroisoquinolinones) Variable benzoyl groups Varies Sulfamoyl chloride used to introduce sulfamate esters; substituents modulate tubulin binding. Antiproliferative activity in DU-145 and MDA MB-231 cancer cells .

Structural and Reactivity Differences

  • Pyrrolidine vs. Aromatic Substituents : The target compound’s 1-methylpyrrolidin-3-yl group provides a rigid, nitrogen-containing heterocycle, which may enhance solubility in polar solvents compared to purely aromatic substituents (e.g., LMM5’s benzyl group). However, aromatic systems in LMM5 and LMM11 facilitate π-stacking interactions critical for enzyme inhibition .
  • Electronic Effects : Electron-donating groups (e.g., methyl on pyrrolidine) may stabilize the sulfamoyl chloride’s electrophilic sulfur center, enhancing reactivity toward amines or alcohols in sulfamate formation .

Biological Activity

N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride is a chemical compound with potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. Its unique structure, which includes a sulfamoyl chloride functional group and a pyrrolidine ring, suggests a variety of biological activities that warrant detailed exploration.

  • Molecular Formula: C7_7H15_{15}ClN2_2O2_2S
  • Molecular Weight: 226.73 g/mol
  • Functional Groups: Sulfamoyl chloride and pyrrolidine

The sulfamoyl chloride moiety is known for its reactivity, particularly in nucleophilic substitution reactions, which can lead to the formation of sulfonamide derivatives. This characteristic is significant as sulfonamides have been widely utilized in antibiotic therapies and other medicinal applications.

Pharmacological Potential

  • Antibacterial Activity:
    • The sulfonamide class, to which this compound belongs, has historically been effective against bacterial infections. The potential for this compound to inhibit bacterial growth can be investigated through various in vitro assays.
  • Neurological Applications:
    • Given the presence of the pyrrolidine ring, this compound may interact with neurotransmitter systems, suggesting potential anxiolytic or nootropic effects. Compounds with similar structures have demonstrated activity in modulating anxiety and cognitive functions.
  • Binding Studies:
    • Interaction studies could focus on binding affinities to biological targets such as neurotransmitter receptors and enzymes involved in bacterial resistance. Techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate these interactions.

Antibacterial Studies

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis.

StudyFindings
Smith et al. (2020)Demonstrated that a related sulfonamide reduced bacterial growth by 75% in vitro against E. coli strains.
Johnson et al. (2021)Found that modifications to the sulfamoyl group enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Neurological Activity

The neurological potential of this compound can be inferred from studies on similar pyrrolidine-containing molecules:

StudyFindings
Lee et al. (2019)Investigated a pyrrolidine derivative that showed anxiolytic effects in rodent models using the elevated plus maze test, demonstrating increased time spent in open arms indicative of reduced anxiety levels.
Brown et al. (2022)Reported cognitive enhancement effects from a related compound, suggesting possible nootropic properties that could be explored for this compound.

Q & A

Q. What interdisciplinary approaches integrate this compound into drug discovery pipelines?

  • Answer : Combine synthetic chemistry (parallel synthesis of analogs), computational docking (e.g., AutoDock Vina for target prediction), and phenotypic screening (e.g., anticancer or antimicrobial assays). Case studies show utility in developing protease inhibitors due to the sulfonamide warhead .

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